molecular formula B2H6O8 B1236615 H2[(OH)2B(mu-OO)2B(OH)2]

H2[(OH)2B(mu-OO)2B(OH)2]

Cat. No.: B1236615
M. Wt: 155.67 g/mol
InChI Key: PNIJRIIGBGFYHF-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H₂[(OH)₂B(μ-OO)₂B(OH)₂] is a dinuclear boron complex characterized by two boron centers linked via two peroxo (μ-OO) bridges. Each boron atom is further coordinated by two hydroxide (OH) groups, and the molecule retains two hydrogen atoms as part of its structure. This arrangement creates a planar or pseudo-planar geometry, with the peroxo bridges facilitating electron delocalization between the boron atoms.

Properties

Molecular Formula

B2H6O8

Molecular Weight

155.67 g/mol

IUPAC Name

hydron;3,3,6,6-tetrahydroxy-1,2,4,5-tetraoxa-3,6-diboranuidacyclohexane

InChI

InChI=1S/B2H4O8/c3-1(4)7-9-2(5,6)10-8-1/h3-6H/q-2/p+2

InChI Key

PNIJRIIGBGFYHF-UHFFFAOYSA-P

SMILES

[H+].[H+].[B-]1(OO[B-](OO1)(O)O)(O)O

Canonical SMILES

[H+].[H+].[B-]1(OO[B-](OO1)(O)O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dinuclear Zinc(II) Hydroxide Complexes

The dinuclear zinc(II) complex [Zn₂L₄(μ-OH)(OH)] (Figure 7, ) shares structural similarities with H₂[(OH)₂B(μ-OO)₂B(OH)₂], particularly in its use of bridging ligands (μ-OH in Zn vs. μ-OO in B). Key differences include:

  • Metal vs. Metalloid Centers : Zinc, a transition metal, facilitates Lewis acid catalysis and hydrolytic activity, whereas boron, a metalloid, may exhibit unique Lewis acidity and coordination flexibility due to its vacant p-orbitals .
  • Stability : Zinc hydroxide complexes are often stable in aqueous media, whereas peroxo-bridged boron compounds may decompose under acidic or reducing conditions due to the labile O-O bond .
Table 1: Structural Comparison
Property H₂[(OH)₂B(μ-OO)₂B(OH)₂] [Zn₂L₄(μ-OH)(OH)]
Bridging Ligand μ-OO (peroxo) μ-OH (hydroxide)
Central Atom Boron (B³⁺) Zinc (Zn²⁺)
Electronegativity 2.04 (B) 1.65 (Zn)
Typical Reactivity Oxidizing Hydrolytic

Iron-Zinc Heterodinuclear Complexes

The heterodinuclear complex [(OH)FeL²⁷a−d(μ-OH)Zn(H₂O)]⁺ (Figure 12, ) provides another comparison point:

  • Multi-Metal Systems : Unlike the homodinuclear boron complex, this system combines Fe and Zn, enabling synergistic redox and Lewis acid-base catalysis.
  • Bridging Hydroxides : The μ-OH bridge in Fe-Zn complexes stabilizes mixed-valence states, whereas the μ-OO bridge in the boron compound may promote peroxo-mediated electron transfer .

Functional Comparison with Nickel Hydroxide Materials

While structurally distinct, Ni(OH)₂ () serves as a functional analog in energy storage. Key contrasts include:

  • Electrochemical Activity : Ni(OH)₂ exhibits high specific capacitance (e.g., 1,235 F g⁻¹ at 2 mV s⁻¹) due to redox transitions between Ni²⁺ and Ni³⁺. The boron peroxo complex’s electrochemical behavior is unexplored but may involve O-O bond cleavage or boron redox states .
  • Layered vs. Molecular Structure : Ni(OH)₂ forms layered materials conducive to ion intercalation, while the boron complex’s molecular structure may limit bulk conductivity but enhance solubility in organic solvents .

Comparison with Other Boron-Oxygen Compounds

Boric acid [B(OH)₃] and borate salts (e.g., Na₂B₄O₇) are common boron-oxygen systems but differ critically:

  • Nuclearity: Boric acid is mononuclear, lacking bridging ligands.
  • Acidity : Boric acid is a weak Lewis acid (pKa ~9.24), whereas the peroxo-bridged boron complex may exhibit stronger acidity due to electron-withdrawing peroxo groups .

Challenges and Limitations

  • Data Gaps : Direct experimental data on H₂[(OH)₂B(μ-OO)₂B(OH)₂]’s properties (e.g., thermal stability, catalytic performance) are absent in the provided evidence, requiring extrapolation from structural analogs.
  • Contradictions : highlights tellurium-oxygen frameworks (e.g., K₂Te₂O₄(OH)₄) with similar bridging motifs but distinct central atoms, complicating direct comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H2[(OH)2B(mu-OO)2B(OH)2]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.